molecular formula C11H8O3 B15326781 (E)-3-(Benzofuran-3-yl)acrylic acid

(E)-3-(Benzofuran-3-yl)acrylic acid

Cat. No.: B15326781
M. Wt: 188.18 g/mol
InChI Key: WOSVIOHAFWWXLG-AATRIKPKSA-N
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Description

(E)-3-(Benzofuran-3-yl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a benzofuran moiety at the β-position. The compound’s structure comprises a planar benzofuran ring fused to an acrylic acid group, which confers unique electronic and steric properties. This structure is synthesized via hydrolysis of ethyl (E)-3-(benzofuran-3-yl)acrylate under basic conditions, followed by acidification to yield the free carboxylic acid . Key spectral data (IR, NMR, and HRMS) confirm its identity:

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of the carboxylic acid) and ~1630 cm⁻¹ (C=C stretch of the α,β-unsaturated system) .
  • ¹H NMR: A trans-vinylic proton doublet (δ ~6.3–7.5 ppm, J = 15–16 Hz) and aromatic protons from the benzofuran ring (δ ~7.2–8.0 ppm) .
  • Molecular weight: 188.17 g/mol (calculated from C₁₁H₈O₃).

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-(1-benzofuran-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8O3/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+

InChI Key

WOSVIOHAFWWXLG-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CO2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the prop-2-enoic acid moiety. One common method involves the cyclization of o-hydroxyaryl aldehydes with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the benzofuran core. The resulting benzofuran derivative can then be subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid group.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported to be an efficient and environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which play roles in various biological processes . The compound’s ability to interact with these targets can lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

(E)-3-(Benzofuran-3-yl)acrylic acid belongs to a broader class of heteroarylacrylic acids. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity/Applications References
(E)-3-(Benzofuran-3-yl)acrylic acid C₁₁H₈O₃ 188.17 Not reported Benzofuran, acrylic acid Intermediate for kinase inhibitors
(E)-3-(Benzo[b]thien-3-yl)acrylic acid C₁₁H₈O₂S 204.24 Not reported Benzothiophene, acrylic acid Precursor for fused pyridones
(E)-3-(N-Benzylindol-3-yl)acrylic acid C₁₈H₁₅NO₂ 277.32 182–183 Indole, benzyl group Not specified
(E)-3-(2-Furyl)acrylic acid (1a) C₇H₆O₃ 138.12 Not reported Furan, acrylic acid Model compound for photochemical studies
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 223–225 (decomposes) Catechol, acrylic acid Antioxidant, anti-inflammatory

Key Observations :

Electronic Effects: The benzofuran moiety in (E)-3-(Benzofuran-3-yl)acrylic acid introduces electron-rich aromaticity compared to benzo[b]thiophene (in 9e), which has a sulfur atom altering conjugation . Substituents like the N-benzylindole group (in 1b) significantly increase molecular weight (277.32 vs. 188.17 g/mol) and melting point (182–183°C vs.

Derivatives like (E)-3-(N-Methoxymethylindol-2-yl)acrylic acid (9g) demonstrate higher purity (>98%) post-HPLC purification, suggesting superior synthetic utility for pharmaceutical applications .

Synthetic Flexibility :

  • The benzofuran-acrylic acid scaffold can be functionalized via Curtius rearrangement or cross-coupling reactions (e.g., with trifluoromethyl acrylates in ), enabling diversification for structure-activity relationship studies .
  • In contrast, caffeic acid’s catechol group limits its stability under oxidative conditions, reducing its synthetic versatility .

Table 2: Spectroscopic Comparison

Compound IR C=O Stretch (cm⁻¹) ¹H NMR (vinylic H, δ ppm) ¹³C NMR (C=O, δ ppm)
(E)-3-(Benzofuran-3-yl)acrylic acid ~1680 6.3–7.5 (d, J = 15–16 Hz) ~168–170
(E)-3-(2-Furyl)acrylic acid (1a) ~1695 6.7–7.1 (d, J = 16 Hz) ~170–172
Caffeic acid ~1685 6.2–7.6 (d, J = 16 Hz) ~169–171

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